(4S,4'S)-2,2'-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a complex organic compound that features a chloropyridine core linked to two dihydrooxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Chloropyridine Core: The chloropyridine core can be synthesized through chlorination of pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of Dihydrooxazole Rings: The dihydrooxazole rings can be synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Coupling Reaction: The final step involves coupling the chloropyridine core with the dihydrooxazole rings using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloropyridine core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced pyridine or oxazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Medicine
Therapeutic Agents: Investigation of its potential as an active pharmaceutical ingredient (API) for treating various diseases.
Industry
Materials Science: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-methyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is unique due to the presence of isopropyl groups on the dihydrooxazole rings, which may impart specific steric and electronic properties, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C17H22ClN3O2 |
---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
(4S)-2-[4-chloro-6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H22ClN3O2/c1-9(2)14-7-22-16(20-14)12-5-11(18)6-13(19-12)17-21-15(8-23-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3/t14-,15-/m1/s1 |
InChI Key |
USAHTGVHXPDDIL-HUUCEWRRSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)Cl |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)Cl |
Origin of Product |
United States |
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